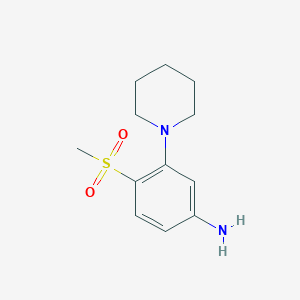

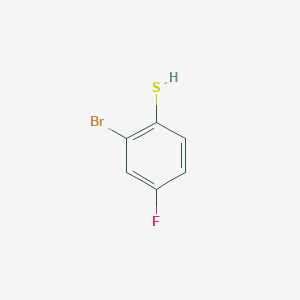

![molecular formula C14H11FO5S B1328682 3-[2-氟-4-(甲磺基)苯氧基]苯甲酸 CAS No. 1000339-82-1](/img/structure/B1328682.png)

3-[2-氟-4-(甲磺基)苯氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid" is a fluorinated aromatic compound that is likely to possess unique chemical and physical properties due to the presence of the fluorine atom and the methylsulphonyl group. While the specific compound is not directly discussed in the provided papers, similar fluorinated compounds and their properties and transformations are explored. For instance, the use of fluorinated analogues in the study of the transformation of phenol to benzoate suggests that the introduction of fluorine atoms can significantly alter the reactivity and the pathway of such transformations .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue . These procedures often require specific conditions to introduce the fluorine atoms and other functional groups at desired positions on the aromatic ring. The transformation of 2-fluorophenol to fluorobenzoic acids also indicates that specific isomeric forms can be targeted through controlled synthetic pathways .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and potential applications. The presence of the fluorine atom, known for its high electronegativity, can influence the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in certain fluorinated probes . This property can be exploited in the design of fluorescent probes and other functional materials.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often with unique selectivity and reactivity due to the influence of the fluorine atom. For example, the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues demonstrates the specific reactivity patterns that can be induced by the presence of fluorine . The fluorine atom can direct the introduction of new functional groups in specific positions on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine and other substituents. For instance, the compound cis-5-fluoro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid shows species-specific absorption, distribution, excretion, and metabolic fate, highlighting the complex interplay between molecular structure and physiologic disposition . The high binding affinity in plasma and extensive biliary excretion in certain species are notable properties that can impact the drug's efficacy and safety profile .

科学研究应用

生物活性化合物合成

3-[2-氟-4-(甲磺基)苯氧基]苯甲酸及其衍生物在合成生物活性化合物中起着关键作用。例如,合成新的含氟噻二唑三嗪酮类化合物作为潜在抗菌剂涉及相关化合物与苯甲酸的缩合反应,产生具有生物活性的分子,在一定浓度下展现出有希望的抗菌活性(Holla, Bhat & Shetty, 2003)。此外,该化合物的结构,特别是甲磺基团,已被广泛研究其性质,如共轭效应,有助于理解和开发新型化学实体(Kloosterziel & Backer, 2010)。

高性能聚合物开发

该化合物还在高性能聚合物的开发中发挥着关键作用。这些聚合物以其优异的溶解性和热性能而闻名,被用于工程塑料和膜材料。合成过程涉及与各种化合物的缩聚反应,产生具有潜在应用于光波导的聚合物(Xiao et al., 2003)。

荧光探针设计

在生物化学和医学诊断领域,该化合物的衍生物已被用于开发新型荧光探针。这些探针可以选择性地检测高反应性氧化物种,将其与其他反应性物种区分开,并在研究生物和化学过程中应用(Setsukinai et al., 2003)。

未来方向

Given its structural similarity to other phenol derivatives, “3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid” may have potential applications in various industries, including plastics, adhesives, and coatings . It may also have potential biological activities, which could be explored in future research .

属性

IUPAC Name |

3-(2-fluoro-4-methylsulfonylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO5S/c1-21(18,19)11-5-6-13(12(15)8-11)20-10-4-2-3-9(7-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWWPAYQKYCESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227121 |

Source

|

| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid | |

CAS RN |

1000339-82-1 |

Source

|

| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-Fluoro-4-(methylsulfonyl)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

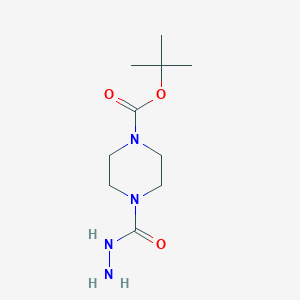

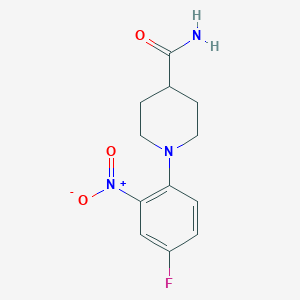

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

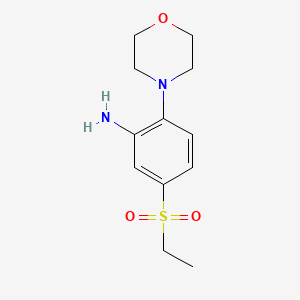

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)